molecular formula C8H10O3S2 B12837581 S-(3-Methylbenzyl) O-hydrogen sulfurothioate

S-(3-Methylbenzyl) O-hydrogen sulfurothioate

Cat. No.: B12837581
M. Wt: 218.3 g/mol
InChI Key: FVZVWIHLDWPDQN-UHFFFAOYSA-N
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Description

S-(3-Methylbenzyl) O-hydrogen sulfurothioate is an organic compound that belongs to the class of sulfurothioates It is characterized by the presence of a sulfurothioate group attached to a 3-methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-Methylbenzyl) O-hydrogen sulfurothioate typically involves the reaction of 3-methylbenzyl chloride with sodium thiosulfate under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiosulfate ion attacks the benzyl chloride, resulting in the formation of the desired sulfurothioate compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher production efficiency.

Chemical Reactions Analysis

Types of Reactions

S-(3-Methylbenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

S-(3-Methylbenzyl) O-hydrogen sulfurothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-(3-Methylbenzyl) O-hydrogen sulfurothioate involves its interaction with specific molecular targets. The sulfurothioate group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby exerting its biological effects. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Methylbenzyl) sulfurothioate
  • S-(2-Methylbenzyl) sulfurothioate
  • S-(3-Methylphenyl) sulfurothioate

Uniqueness

S-(3-Methylbenzyl) O-hydrogen sulfurothioate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10O3S2

Molecular Weight

218.3 g/mol

IUPAC Name

1-methyl-3-(sulfosulfanylmethyl)benzene

InChI

InChI=1S/C8H10O3S2/c1-7-3-2-4-8(5-7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11)

InChI Key

FVZVWIHLDWPDQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSS(=O)(=O)O

Origin of Product

United States

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